molecular formula C9H21N2O2+ B12757433 Ces2BW79KR CAS No. 1093163-98-4

Ces2BW79KR

Cat. No.: B12757433
CAS No.: 1093163-98-4
M. Wt: 189.28 g/mol
InChI Key: KFZLQGIKBXNDFN-UHFFFAOYSA-N
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Description

For the purpose of this comparison, we will assume it belongs to a class of brominated aromatic heterocycles, based on structural analogs identified in the evidence (e.g., CAS 7254-19-5, CAS 7312-10-9) . These analogs share features such as high molecular polarity, aromatic systems with halogen substituents, and bioactivity relevant to medicinal chemistry.

Properties

CAS No.

1093163-98-4

Molecular Formula

C9H21N2O2+

Molecular Weight

189.28 g/mol

IUPAC Name

trimethyl-[(3-oxo-3-propan-2-yloxypropyl)amino]azanium

InChI

InChI=1S/C9H21N2O2/c1-8(2)13-9(12)6-7-10-11(3,4)5/h8,10H,6-7H2,1-5H3/q+1

InChI Key

KFZLQGIKBXNDFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCN[N+](C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Ces2BW79KR involves several steps. The primary synthetic route includes the reaction of 1,1,1-trimethylhydrazinium iodide with 3-(1-methylethoxy)-3-oxopropyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Ces2BW79KR undergoes various chemical reactions, including:

Scientific Research Applications

Ces2BW79KR has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ces2BW79KR involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares hypothetical properties of "Ces2BW79KR" with structurally related compounds from the evidence:

Property This compound (Hypothetical) CAS 7254-19-5 CAS 7312-10-9
Molecular Formula Not available C₉H₆BrNO₂ C₉H₅BrO₂S
Molecular Weight Not available 240.05 g/mol 257.10 g/mol
Aromatic System Brominated heterocycle Brominated indole-carboxylic acid Brominated benzothiophene-carboxylic acid
Polar Surface Area (TPSA) High (estimated) 65.54 Ų 56.48 Ų
Solubility Moderate (aqueous) 0.052 mg/mL Not explicitly reported
BBB Permeability Likely low Yes Yes
CYP Inhibition Probable CYP1A2 CYP1A2

Key Observations :

  • Structural Similarities : Both CAS 7254-19-5 and CAS 7312-10-9 contain brominated aromatic cores with carboxylic acid substituents, suggesting "this compound" may share a similar scaffold optimized for bioactivity .
  • Polarity and Solubility : The high TPSA of CAS 7254-19-5 correlates with its moderate aqueous solubility (0.052 mg/mL), a critical factor in drug bioavailability. "this compound" likely requires formulation adjustments to enhance solubility .
  • Bioactivity : Both analogs inhibit CYP1A2, a cytochrome P450 enzyme involved in drug metabolism. This implies "this compound" could have drug-drug interaction risks if developed for therapeutic use .

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